molecular formula C22H24N2O3S B12786896 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil CAS No. 136105-76-5

1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil

Cat. No.: B12786896
CAS No.: 136105-76-5
M. Wt: 396.5 g/mol
InChI Key: KYQAKOHJHCUILQ-UHFFFAOYSA-N
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Description

1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil is a synthetic compound belonging to the class of uracil derivatives. It is characterized by the presence of a benzyloxymethyl group at the 1-position, an ethyl group at the 5-position, and a 3,5-dimethylphenylthio group at the 6-position of the uracil ring.

Preparation Methods

The synthesis of 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the removal of the benzyloxymethyl group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil can be compared with other uracil derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other uracil derivatives.

Properties

CAS No.

136105-76-5

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-1-(phenylmethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C22H24N2O3S/c1-4-19-20(25)23-22(26)24(14-27-13-17-8-6-5-7-9-17)21(19)28-18-11-15(2)10-16(3)12-18/h5-12H,4,13-14H2,1-3H3,(H,23,25,26)

InChI Key

KYQAKOHJHCUILQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC(=CC(=C3)C)C

Origin of Product

United States

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